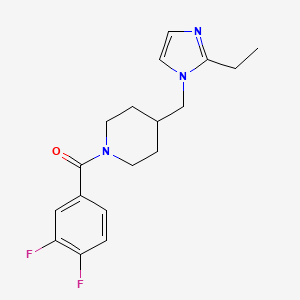![molecular formula C12H16ClN3O B2567353 [1-(4-甲氧基苄基)-1H-咪唑-5-基]甲胺盐酸盐 CAS No. 1713164-09-0](/img/structure/B2567353.png)
[1-(4-甲氧基苄基)-1H-咪唑-5-基]甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: is a chemical compound that features a methoxybenzyl group attached to an imidazole ring, with a methanamine group
科学研究应用
Chemistry
In chemistry, [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common motif in many biologically active molecules. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction where the imidazole ring reacts with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Methanamine Group: The methanamine group can be added through reductive amination, where the imidazole derivative reacts with formaldehyde and ammonia or an amine under reducing conditions.
Industrial Production Methods
In an industrial setting, the production of [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the methoxybenzyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Products such as 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Reduced imidazole derivatives or methoxybenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the methoxybenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
4-Methoxybenzylamine: Similar in structure but lacks the imidazole ring.
1-(4-Methoxyphenyl)-1H-imidazole: Similar but without the methanamine group.
1-(4-Methoxybenzyl)-1H-imidazole: Lacks the methanamine group.
Uniqueness
What sets [1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride apart is the combination of the methoxybenzyl group, imidazole ring, and methanamine group. This unique structure allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[3-[(4-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-12-4-2-10(3-5-12)8-15-9-14-7-11(15)6-13;/h2-5,7,9H,6,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWABJTUYQFVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
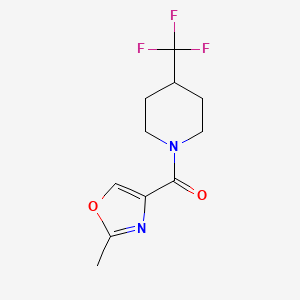
![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)
![n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide](/img/structure/B2567276.png)
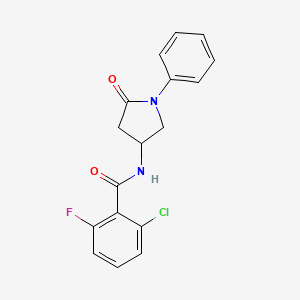
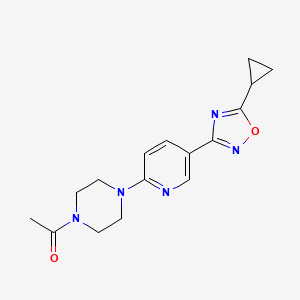
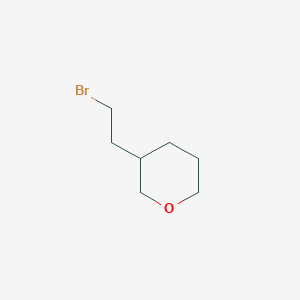
![4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567283.png)
![6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2567284.png)
![8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567286.png)

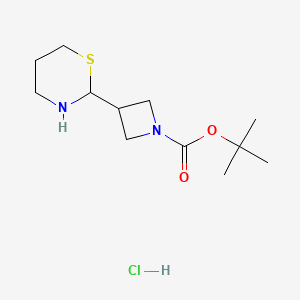
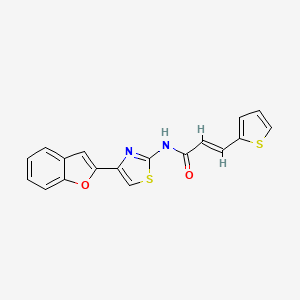
![N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2567292.png)
